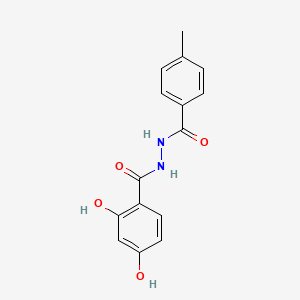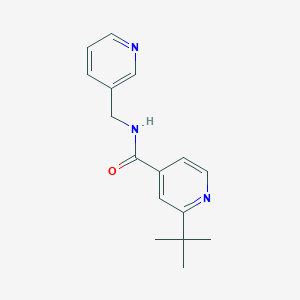![molecular formula C14H11NO5S B5782295 5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)
5-[(2-thienylacetyl)amino]isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-thienylacetyl)amino]isophthalic acid, also known as TAIPA, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields such as medicine, materials science, and catalysis. TAIPA is a derivative of isophthalic acid and contains a thiophene ring that imparts unique properties to the molecule.
Aplicaciones Científicas De Investigación
5-[(2-thienylacetyl)amino]isophthalic acid has been studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. In materials science, this compound has been used to synthesize metal-organic frameworks (MOFs) that exhibit high surface area and gas adsorption properties. In catalysis, this compound has been used as a ligand in metal-catalyzed reactions to improve the selectivity and efficiency of the reaction.
Mecanismo De Acción
The mechanism of action of 5-[(2-thienylacetyl)amino]isophthalic acid is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. This compound contains a thiophene ring that can coordinate with metal ions, forming stable complexes that can be used in various applications such as drug delivery and catalysis. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. In addition, this compound has been shown to exhibit antioxidant activity, which can help prevent oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(2-thienylacetyl)amino]isophthalic acid in lab experiments include its ability to form stable complexes with metal ions, its high surface area, and its potential applications in various fields such as medicine, materials science, and catalysis. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for research on 5-[(2-thienylacetyl)amino]isophthalic acid. One direction is to study the potential use of this compound in drug delivery systems, particularly for the targeted delivery of anticancer drugs. Another direction is to explore the use of this compound in catalysis, particularly in metal-catalyzed reactions that require high selectivity and efficiency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-[(2-thienylacetyl)amino]isophthalic acid involves the reaction of isophthalic acid with thienylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound can be improved by using different reaction conditions such as changing the solvent or the reaction temperature.
Propiedades
IUPAC Name |
5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-12(7-11-2-1-3-21-11)15-10-5-8(13(17)18)4-9(6-10)14(19)20/h1-6H,7H2,(H,15,16)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIUAPMIVXAYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5782222.png)



![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)
![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)


![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)